

# Application Notes and Protocols for SAR-20347: Solubility, Preparation, and Experimental Use

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Compound Focus: SAR-20347

Cat. No.: S542453

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## Introduction and Mechanism of Action

**SAR-20347** is a potent small-molecule inhibitor with specificity for **JAK1 and Tyrosine Kinase 2 (TYK2)** over other JAK family members [1] [2]. Its therapeutic potential has been demonstrated in preclinical models of immune-mediated diseases, such as psoriasis, by effectively inhibiting signaling pathways of key cytokines like IL-12, IL-23, and IL-22 [2]. The compound works by targeting the kinase activity of JAK proteins, thereby suppressing the phosphorylation and activation of STAT transcription factors, which are critical for the expression of pro-inflammatory genes [2] [3].

The following application notes provide detailed physicochemical data, preparation protocols, and experimental methodologies to assist researchers in utilizing **SAR-20347** effectively in both *in vitro* and *in vivo* studies.

## Physicochemical Properties and Solubility Data

This section summarizes the essential chemical characteristics and solubility profile of **SAR-20347**, which are critical for formulating the compound for experimental use.

**Table 1: Physicochemical Properties of SAR-20347**

Property	Value / Description
CAS Number	1450881-55-6 [1] [4] [5]
Molecular Formula	C <sub>21</sub> H <sub>18</sub> ClFN <sub>4</sub> O <sub>4</sub> [1] [4] [5]
Molecular Weight	444.84 g/mol [1] [4] [5]
Appearance	Light yellow to yellow solid powder [1] [4]
Purity	≥98% [1]

Table 2: Solubility and Stock Solution Preparation for SAR-20347

Solvent	Solubility	Notes and Preparation Instructions
DMSO	~100 mg/mL (~224.80 mM) [1] [4]	Suitable for preparing concentrated stock solutions. Hygroscopic DMSO may impact solubility; use newly opened containers for best results [4]. Sonication and warming are recommended to achieve full dissolution [4] [5].
Water	< 0.1 mg/mL (insoluble) [4]	Not recommended for direct dissolution.

## Experimental Protocols

### Preparation of Stock and Working Solutions

#### 3.1.1 In Vitro Stock Solution (10 mM in DMSO)

This protocol is for preparing a standard 10 mM stock solution suitable for cell-based assays.

- **Calculate Mass:** To prepare 1 mL of 10 mM solution, calculate the required mass:  $(0.001 \text{ L}) * (0.01 \text{ mol/L}) * (444.84 \text{ g/mol}) = 4.45 \text{ mg}$ .
- **Weigh Compound:** Accurately weigh 4.45 mg of **SAR-20347** powder.
- **Dissolve in DMSO:** Transfer the powder to a sterile tube and add 1 mL of pure, anhydrous DMSO.

- **Mix Thoroughly:** Vortex or sonicate the mixture until the solid is completely dissolved, yielding a clear 10 mM stock solution.
- **Aliquot and Store:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (1 month) or at -80°C for long-term storage (6 months to 2 years) [1] [4].

### 3.1.2 In Vivo Dosing Formulations

For animal studies, **SAR-20347** must be further diluted from the DMSO stock into a biocompatible solvent system. Below are two validated formulations [1] [4].

#### Protocol 1: PEG300/Tween80/Saline Formulation

- **Final Concentration:** 2.5 mg/mL (5.62 mM)
- **Solvent Ratio:** 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline
- **Preparation Steps:**
  - Sequentially add 100  $\mu$ L of 25 mg/mL DMSO stock to 400  $\mu$ L of PEG300 and mix evenly.
  - Add 50  $\mu$ L of Tween-80 to the mixture and mix evenly.
  - Add 450  $\mu$ L of saline (0.9% sodium chloride in ddH<sub>2</sub>O) to adjust the volume to 1 mL.
- **Result:** This protocol yields a clear solution ready for administration [1] [4].

#### Protocol 2: SBE- $\beta$ -CD/Saline Formulation

- **Final Concentration:** 2.5 mg/mL (5.62 mM)
- **Solvent Ratio:** 10% DMSO + 90% (20% SBE- $\beta$ -CD in Saline)
- **Preparation Steps:**
  - Prepare 20% SBE- $\beta$ -CD in saline by dissolving 2 g of SBE- $\beta$ -CD in 10 mL of saline. This solution can be stored at 4°C for one week.
  - Add 100  $\mu$ L of 25 mg/mL DMSO stock to 900  $\mu$ L of the 20% SBE- $\beta$ -CD solution and mix evenly.
- **Result:** This protocol yields a clear solution suitable for *in vivo* use [1] [4].

## Key Biological Assay Protocols

### 3.2.1 Cytokine-Induced STAT Phosphorylation Assay (Cell-Based)

This protocol measures the inhibition of JAK/STAT signaling in cells, a primary mechanism of action for **SAR-20347** [2].

- **Cell Preparation:** Use relevant cell lines (e.g., NK-92 or TF-1 cells). Culture cells overnight in serum-restricted medium.

- **Pre-treatment:** Plate cells in a 96-well plate and incubate with **SAR-20347** (e.g., a concentration range from 1 nM to 10  $\mu$ M) or a vehicle control (0.5% DMSO) for 20 minutes at 37°C and 5% CO<sub>2</sub>.
- **Stimulation:** Stimulate the cells with the appropriate cytokine (e.g., IL-12 for TYK2-dependent STAT4 phosphorylation in NK-92 cells).
- **Measurement:** After stimulation, lyse cells and measure phospho-STAT (p-STAT) levels using a suitable method, such as MSD plates or Western blot analysis.
- **Data Analysis:** Calculate IC<sub>50</sub> values by comparing p-STAT levels in treated versus control cells [2].

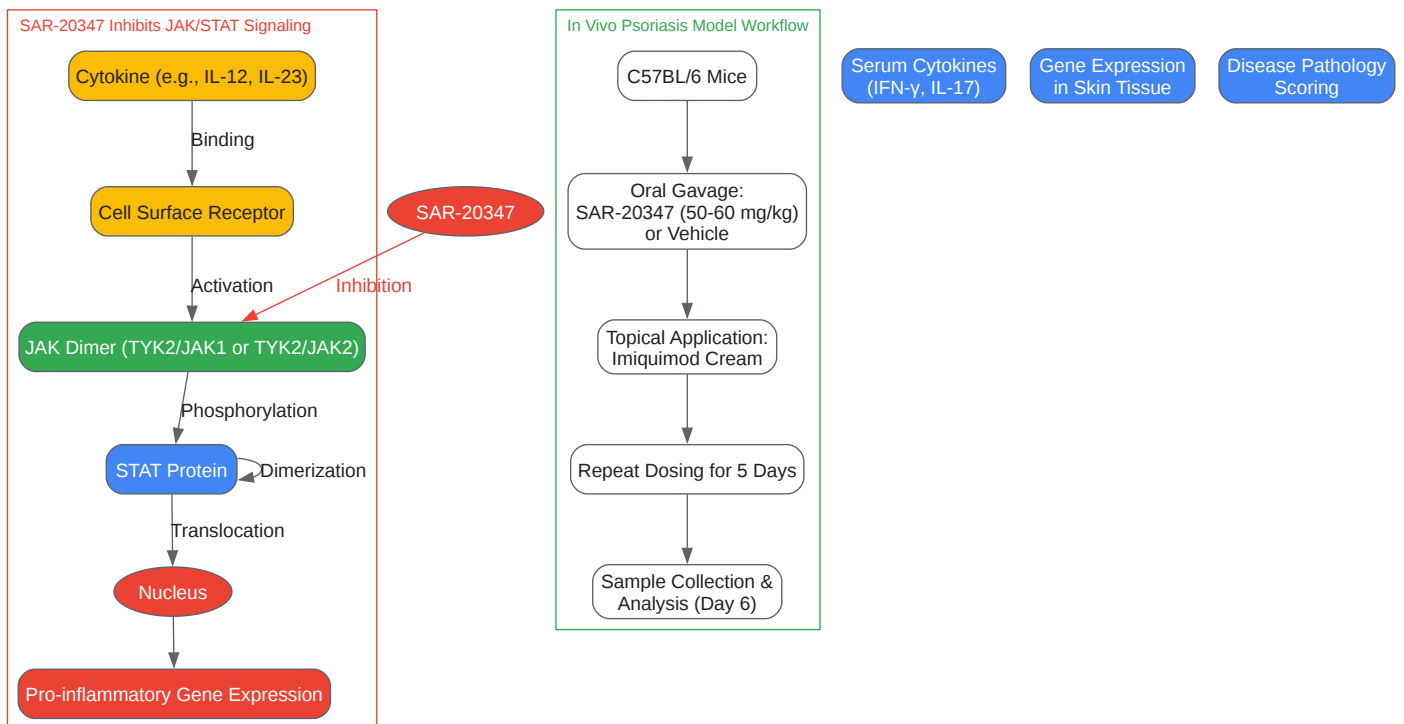
### 3.2.2 In Vivo Efficacy Model (Imiquimod-Induced Psoriasis)

This protocol outlines the use of **SAR-20347** in a well-established mouse model of psoriasis-like inflammation [2].

- **Animals:** Use female 7 to 9-week-old C57BL/6 mice.
- **Dosing Regimen:**
  - Administer **SAR-20347** at 50-60 mg/kg or vehicle control by oral gavage.
  - Give the first dose 30 minutes prior to the topical application of 62.5 mg of 5% imiquimod cream.
  - Administer a second dose 5.5 hours after the first.
- **Study Duration:** Repeat this treatment regimen for 5 consecutive days.
- **Endpoint Analysis:** On day 6, euthanize animals and collect samples. Common endpoints include:
  - Disease severity scoring.
  - Serum analysis of cytokines (e.g., IFN- $\gamma$ , IL-17).
  - Gene expression analysis in skin tissue (e.g., IL-23, IL-17, antimicrobial peptides) [1] [2].

## Signaling Pathway and Experimental Workflow

The following diagram illustrates the core mechanism of action of **SAR-20347** and a generalized workflow for its application in the imiquimod-induced psoriasis model.



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## Key Biological Data and Potency

**SAR-20347** exhibits potent inhibitory activity against TYK2 with higher selectivity over other JAK kinases. The data below summarizes its profile.

**Table 3: Inhibitory Potency (IC<sub>50</sub>) of SAR-20347 Against JAK Kinases**

Target Kinase	Reported IC <sub>50</sub> Value
TYK2	0.6 nM [4] [5]
JAK1	23 nM [4] [5]
JAK2	26 nM [4] [5]
JAK3	41 nM [4] [5]

**Cellular Activity:** In NK-92 cells stimulated with IL-12, **SAR-20347** potently inhibits IL-12-mediated STAT4 phosphorylation (a TYK2-dependent event) with an IC<sub>50</sub> of 126 nM [1] [4]. It also demonstrates dose-dependent inhibition of IFN- $\gamma$  production [1] [4] [5].

**In Vivo Efficacy:** In a mouse model, a dose of 60 mg/kg **SAR-20347** inhibited IL-12-induced IFN- $\gamma$  production in the serum by 91% compared to vehicle-treated animals, confirming its ability to inhibit TYK2 signaling *in vivo* [1] [4] [5].

## Critical Considerations for Use

- **DMSO Concentration:** Maintain DMSO concentrations in cell culture media at or below 0.5% to minimize solvent cytotoxicity [2]. Although DMSO can interact with some proteins, studies on Nerve Growth Factor suggest it may not significantly disrupt secondary structure or receptor binding at low concentrations, but its potential for interference should be considered on a case-by-case basis [6].
- **Selectivity Profile:** While **SAR-20347** is specific for JAK1 and TYK2 over other JAKs, researchers should be aware of its potential off-target effects, as it was screened against a panel of 291 kinases [2].
- **Formulation Stability:** For *in vivo* studies, freshly prepare the dosing formulations on the day of use for optimal results. The provided formulations have been demonstrated to remain clear and stable for immediate administration [1] [4].

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